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Compound of Interest

Compound Name: Z-Val-met-OH

CAS No.: 108543-82-4

Cat. No.: B3211200

Get Quote

Executive Summary
Z-Val-Met-OH (N-Benzyloxycarbonyl-L-valyl-L-methionine) is a protected dipeptide widely

utilized as a structural scaffold in protease research and oxidative stress modeling. Unlike its

activated derivatives (e.g., fluorogenic substrates like Z-Val-Met-AMC or inhibitors like Z-Val-

Met-FMK), the free acid form (-OH) serves a critical role as a negative control, a

crystallographic ligand, and a reference standard for methionine oxidation studies.

This guide objectively compares Z-Val-Met-OH against its functionalized analogs and

alternative peptide sequences (e.g., Z-Val-Phe-OH, Z-Phe-Arg-OH) to elucidate its specific

utility in elucidating enzyme mechanisms and oxidative pathways.

Part 1: Case Studies & Comparative Analysis
Case Study 1: Protease Specificity Profiling (Calpain &
Cathepsin)
Context: Determining the P2-P1 subsite preference of cysteine proteases. The Challenge:

Calpains (calcium-dependent cysteine proteases) and Cathepsins (lysosomal proteases)
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exhibit overlapping but distinct substrate specificities. Researchers must distinguish between

hydrophobic residues at the P2 position.

Comparative Analysis:

Feature
Z-Val-Met-OH

(Scaffold)
Z-Val-Phe-OH

(Alternative)
Z-Phe-Arg-OH

(Standard)

Primary Target
Calpain / Cathepsin
L

Calpain / Cathepsin
L

Cathepsin B / L

P2 Residue Valine (Branched) Valine (Branched)
Phenylalanine

(Aromatic)

P1 Residue Methionine (Sulfur)
Phenylalanine

(Aromatic)
Arginine (Basic)

Hydrophobicity High Very High Mixed (Amphipathic)

| Oxidation Sensitivity | High (Met

MetO) | Low | Low | | Key Application | Oxidative sensitivity controls; Calpain P1 profiling |
Standard Calpain inhibitor backbone (MDL-28170) | Standard Cathepsin B/L substrate |

Scientific Insight: While Z-Val-Phe is the preferred backbone for potent calpain inhibitors (e.g.,

MDL-28170), Z-Val-Met offers a unique advantage in specificity profiling. The Methionine side

chain at P1 allows researchers to probe the S1 pocket's tolerance for sulfur-containing, flexible

side chains versus the rigid aromatic ring of Phenylalanine. Furthermore, Z-Val-Met-OH is

frequently used to assess the impact of oxidative stress on proteolysis; oxidation of the Met

residue to sulfoxide (MetO) drastically reduces cleavage efficiency, serving as a marker for

ROS-mediated proteolytic inhibition.

Case Study 2: Mechanism of Inhibition (The "Warhead"
Principle)
Context: Validating the mechanism of covalent cysteine protease inhibitors. The Challenge:

Distinguishing between non-specific binding and covalent active-site modification.
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Comparative Analysis:

Compound Structure Mechanism IC50 (Calpain 1)

Z-Val-Met-FMK
Fluoromethyl
Ketone

Irreversible
(Covalent)

< 100 nM

Z-Val-Met-CHO Aldehyde
Reversible (Covalent

Hemithioacetal)
~ 50-200 nM

| Z-Val-Met-OH | Free Carboxylic Acid | Reversible (Non-covalent) | > 100 µM (Inactive) |

Experimental Data Interpretation: In drug development, Z-Val-Met-OH is the essential negative

control.

Active Inhibitors (FMK/CHO): The electrophilic "warhead" attacks the catalytic cysteine

thiolate (Cys115 in Calpain), forming a covalent bond.

Inactive Control (OH): The free carboxylate is poor at occupying the hydrophobic S1/S2

pockets due to charge repulsion and lacks the electrophilicity to react with the catalytic

cysteine.

Conclusion: If a biological effect is observed with Z-Val-Met-FMK but not with Z-Val-Met-OH,

the effect is likely due to protease inhibition rather than non-specific peptide interactions.

Case Study 3: Oxidative Stress Modeling (Methionine
Sulfoxide)
Context: Studying the repair of oxidized proteins by Methionine Sulfoxide Reductase (Msr). The

Challenge: Quantifying the reduction of Met(O) back to Met.

Workflow:

Substrate: Z-Val-Met-OH is oxidized (using H2O2) to Z-Val-Met(O)-OH.

Enzyme Assay: Z-Val-Met(O)-OH is incubated with MsrA or MsrB enzymes.
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Detection: HPLC separates the hydrophobic Z-Val-Met-OH from the more polar Z-Val-

Met(O)-OH.

Data Presentation (HPLC Retention):

Compound
Retention Time (C18
Column)

Polarity

Z-Val-Met(O)-OH ~ 12.5 min High (Sulfoxide is polar)

| Z-Val-Met-OH | ~ 18.2 min | Low (Hydrophobic) |

Part 2: Visualizing the Molecular Logic
Diagram 1: Protease Binding & The "Warhead" Gap
This diagram illustrates why Z-Val-Met-OH fails to inhibit, while its derivatives succeed.

Cysteine Protease Active Site (Calpain/Cathepsin)
Z-Val-Met Scaffold

Catalytic Cysteine (-SH)

S1 Pocket
(Hydrophobic)

S2 Pocket
(Hydrophobic)

Z-Group (Cbz) Valine (P2)

Binding (Hydrophobic)

Methionine (P1)

Binding (Hydrophobic)

C-Terminus (Variable)

IF -CHO/-FMK:
Covalent Bond (Inhibition)

IF -OH (Acid):
Repulsion/No Reaction

Click to download full resolution via product page

Caption: Mechanistic comparison showing how the C-terminal group determines efficacy. The

Z-Val-Met scaffold directs binding, but the "Warhead" determines inhibition.

Part 3: Experimental Protocol
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Protocol: Validation of Calpain Inhibition Specificity
Objective: To confirm that inhibition of calpain activity is due to the electrophilic warhead and

not the peptide backbone, using Z-Val-Met-OH as the negative control.

Materials:

Enzyme: Purified Calpain-1 (Human Erythrocyte).

Substrate: Suc-Leu-Tyr-AMC (Fluorogenic).

Test Compound A: Z-Val-Met-FMK (Active Inhibitor).

Test Compound B: Z-Val-Met-OH (Negative Control).

Buffer: 50 mM HEPES, 10 mM DTT, 1 mM CaCl2, pH 7.5.

Methodology:

Preparation: Dissolve Z-Val-Met-FMK and Z-Val-Met-OH in DMSO to prepare 10 mM stock

solutions.

Dilution: Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

Pre-incubation:

Add 10 µL of Enzyme solution to 96-well plate.

Add 10 µL of Test Compound (A or B).

Incubate for 15 minutes at 25°C to allow equilibrium binding.

Reaction Initiation: Add 80 µL of Substrate (Suc-Leu-Tyr-AMC, 50 µM final).

Kinetics: Monitor Fluorescence (Ex 360 nm / Em 460 nm) for 30 minutes.

Analysis: Plot V0 (initial velocity) vs. [Inhibitor]. Calculate IC50 using non-linear regression.

Expected Results:
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Z-Val-Met-FMK: Sigmoidal dose-response curve with IC50 < 100 nM.

Z-Val-Met-OH: Flat line (no inhibition) up to 100 µM.

Interpretation: This confirms that the biological activity observed with the FMK derivative is

mechanism-based (covalent modification) and not an artifact of the Z-Val-Met backbone

binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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